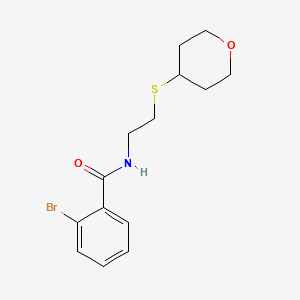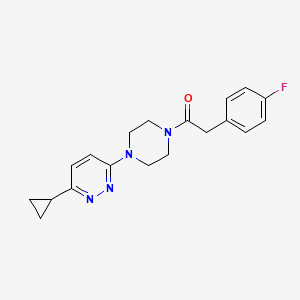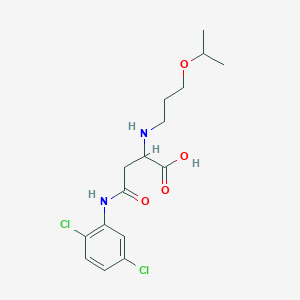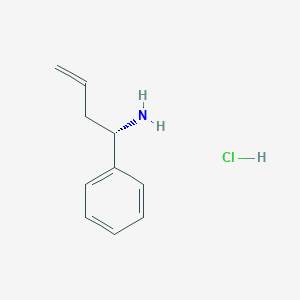![molecular formula C10H8N2O2S2 B2504964 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylic acid CAS No. 400082-02-2](/img/structure/B2504964.png)
2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylic acid is a chemical entity that features a thiadiazole ring, a common structural motif in medicinal chemistry due to its diverse biological activities. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms, which often contribute to the chemical's reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of thiadiazole derivatives can involve various cyclization reactions and functional group transformations. For instance, the intramolecular cyclization of ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases leads to the formation of a thioketene intermediate, which undergoes a 6-endo-dig-cyclization to yield a fused heterocyclic compound . Similarly, unexpected ring closure and sulfonation reactions can occur under acidic conditions, as seen in the synthesis of 4-((5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. X-ray crystallography has been used to determine the structure of related compounds, revealing features such as S=O close contacts, through-conjugation, and intermolecular hydrogen bonding . These structural characteristics can significantly influence the compound's physical properties and biological activity.
Chemical Reactions Analysis
Thiadiazole compounds can participate in various chemical reactions, including alkylation, cyclization, and sulfonation. The reactivity of the sulfur atom in the thiadiazole ring allows for modifications such as methylation, as seen in the alkylation of ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate . Additionally, the presence of functional groups like amino and sulfonamide can lead to further chemical transformations and the formation of complex heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of heteroatoms and functional groups can affect the compound's solubility, melting point, and reactivity. For example, the crystal structure of a related thiadiazole compound shows strong intermolecular hydrogen bonds, which could impact its melting point and solubility . The sulfonamide group, commonly found in these compounds, is known for its ability to act as a hydrogen bond donor and acceptor, further influencing the compound's physical properties and its interaction with biological targets .
科学的研究の応用
Antimicrobial and Antifungal Action
Research has shown that derivatives of 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylic acid exhibit significant antimicrobial and antifungal activities. Compounds synthesized from this chemical structure demonstrated sensitivity to both Gram-positive and Gram-negative bacteria and showed antifungal activity against Candida albicans. This indicates their potential as promising candidates for further antimicrobial and antifungal studies (Sych et al., 2019).
Pharmacological Properties
Another study focused on the cyclization of thiadiazole derivatives to explore their pharmacological properties. The research found that certain compounds in this category could potentially impact the central nervous system (CNS) in mice, suggesting a scope for developing novel CNS-active drugs (Maliszewska-Guz et al., 2005).
Organometallic Materials Engineering
The application of 1,3,4-thiadiazole derivatives in the engineering of organometallic materials has also been explored. Studies revealed that these compounds could serve as excellent precursors for crystal engineering, potentially leading to new materials with desirable properties for use in various technological applications (Ardan et al., 2017).
Antituberculosis and Cytotoxicity Studies
3-Heteroarylthioquinoline derivatives synthesized from this compound have been evaluated for their antituberculosis activity and cytotoxicity. Some of these compounds showed significant activity against Mycobacterium tuberculosis H37Rv, with minimal cytotoxic effects against mouse fibroblasts, indicating their potential as antituberculosis agents (Chitra et al., 2011).
Safety and Hazards
特性
IUPAC Name |
2-(4-methylthiadiazol-5-yl)sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S2/c1-6-10(16-12-11-6)15-8-5-3-2-4-7(8)9(13)14/h2-5H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTUVLKSRDNYEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)SC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2504881.png)




![N-(11-Oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-3-yl)prop-2-enamide](/img/structure/B2504889.png)

![(Z)-2-(furan-2-ylmethylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2504891.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)propanamide](/img/structure/B2504892.png)
![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2504893.png)
![Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride](/img/structure/B2504896.png)

![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2504898.png)
